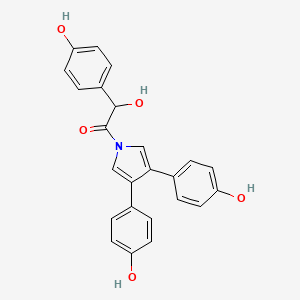

7-Hydroxyneolamellarin A

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C24H19NO5 |

|---|---|

Molekulargewicht |

401.4 g/mol |

IUPAC-Name |

1-[3,4-bis(4-hydroxyphenyl)pyrrol-1-yl]-2-hydroxy-2-(4-hydroxyphenyl)ethanone |

InChI |

InChI=1S/C24H19NO5/c26-18-7-1-15(2-8-18)21-13-25(14-22(21)16-3-9-19(27)10-4-16)24(30)23(29)17-5-11-20(28)12-6-17/h1-14,23,26-29H |

InChI-Schlüssel |

RYIBSKICTMDCHH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=CN(C=C2C3=CC=C(C=C3)O)C(=O)C(C4=CC=C(C=C4)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Resveratrol: A Natural Inhibitor of HIF-1 Activation – A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of resveratrol, a natural polyphenol, as a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1) activation. HIF-1 is a key transcription factor in cellular adaptation to low oxygen environments and plays a critical role in tumor progression and angiogenesis. Its inhibition presents a promising strategy for cancer therapy. This document details the mechanism of action of resveratrol, provides quantitative data on its inhibitory effects, and outlines detailed protocols for key experimental assays.

Executive Summary

Resveratrol, a stilbenoid found in grapes, berries, and peanuts, has been extensively studied for its anti-cancer properties. A significant body of research demonstrates its ability to inhibit HIF-1 activation through multiple mechanisms. This guide will focus on its action of inhibiting the PI3K/Akt and MAPK signaling pathways and promoting the proteasomal degradation of the HIF-1α subunit. By understanding the molecular interactions and having access to robust experimental protocols, researchers can effectively investigate and leverage the therapeutic potential of resveratrol and other natural product inhibitors of HIF-1.

Quantitative Data: Inhibitory Concentration of Resveratrol

The following table summarizes the half-maximal inhibitory concentration (IC50) values of resveratrol on cell viability in various cancer cell lines. It is important to note that the cytotoxic effects of resveratrol can influence the interpretation of its specific HIF-1 inhibitory activity.

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | MTT Assay | 88.2 ± 4.7 | [1] |

| MDA-MB-231 | Breast Cancer | MTT Assay | 90.6 ± 2.9 | [1] |

| HeLa | Cervical Cancer | MTT Assay | 200-250 | [2] |

| SW480 | Colon Cancer | MTT Assay | ~70-150 | [3] |

| HCE7 | Colon Cancer | MTT Assay | ~70-150 | [3] |

| Seg-1 | Esophageal Adenocarcinoma | MTT Assay | ~70-150 | [3] |

| HepG2 | Hepatoma | MTT Assay | Not specified, but viability decreased | [4] |

| SCC-9 | Tongue Squamous Cell Carcinoma | MTT Assay | Not specified, but viability decreased | [4] |

| 4T1 | Breast Cancer | CCK-8 Assay | ~150 (at 72h) | [5] |

Signaling Pathways and Mechanism of Action

Resveratrol inhibits HIF-1α accumulation and subsequent activation through a multi-pronged approach, primarily by interfering with key signaling pathways that regulate HIF-1α stability and synthesis, and by promoting its degradation.

Inhibition of PI3K/Akt and MAPK Pathways

Under hypoxic conditions, the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) signaling pathways are activated, leading to increased HIF-1α protein synthesis and stability.[4][6] Resveratrol has been shown to inhibit the phosphorylation of Akt and ERK1/2 (a member of the MAPK family), thereby suppressing the downstream signaling that promotes HIF-1α accumulation.[4][6][7]

Promotion of Proteasomal Degradation

In normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent degradation by the proteasome. Under hypoxia, this process is inhibited. Resveratrol has been demonstrated to enhance the degradation of HIF-1α via the 26S proteasome pathway, even under hypoxic conditions, thereby reducing its accumulation.[4][6][8]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory effect of resveratrol on HIF-1 activation.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of resveratrol on the chosen cell line.

Protocol:

-

Cell Seeding: Plate cells in a 96-well flat-bottom microtiter plate at a density of 4 x 10³ cells per well.[3]

-

Incubation: Incubate the plate for 12-24 hours to allow for cell attachment.[3]

-

Treatment: Treat the cells with increasing concentrations of resveratrol (e.g., 0-300 µM) and a vehicle control (e.g., 0.1-0.3% DMSO).[3]

-

Incubation: Incubate the cells for 48 hours.[3]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[3]

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for HIF-1α

This protocol is for detecting the levels of HIF-1α protein in cell lysates.

Protocol:

-

Cell Treatment: Culture cells and pre-treat with various concentrations of resveratrol for 1 hour, followed by exposure to normoxia or hypoxia (e.g., 1% O₂) for 6 hours.[4][11]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. It is crucial to process samples quickly to prevent HIF-1α degradation.[12]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[12]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer and separate the proteins on an 8% SDS-polyacrylamide gel.[12]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α (e.g., rabbit anti-HIF-1α) overnight at 4°C.[12]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.[12]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[12]

-

Washing: Repeat the washing step.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]

-

Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or α-tubulin.

HIF-1 Reporter Gene Assay

This assay measures the transcriptional activity of HIF-1.

Protocol:

-

Plasmid Transfection: Co-transfect cells with a reporter plasmid containing a hypoxia-responsive element (HRE) driving the expression of a reporter gene (e.g., luciferase) and a control plasmid (e.g., Renilla luciferase) for normalization.[4][11]

-

Cell Treatment: After 24 hours, pre-treat the transfected cells with various concentrations of resveratrol for 1 hour, followed by exposure to normoxia or hypoxia for 16 hours.[4][11]

-

Cell Lysis: Lyse the cells using the reporter lysis buffer provided with the assay kit.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[4][11]

-

Analysis: Normalize the HRE-driven luciferase activity to the control luciferase activity to determine the relative HIF-1 transcriptional activity.

Conclusion

Resveratrol demonstrates significant potential as a natural inhibitor of HIF-1 activation. Its ability to modulate multiple signaling pathways and promote the degradation of HIF-1α underscores its multifaceted anti-cancer properties. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the effects of resveratrol and other natural compounds on the HIF-1 pathway. Further research into the in vivo efficacy and bioavailability of resveratrol is warranted to fully realize its therapeutic potential in oncology.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Resveratrol inhibits cancer cell proliferation by impairing oxidative phosphorylation and inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The Cytotoxicity Effect of Resveratrol: Cell Cycle Arrest and Induced Apoptosis of Breast Cancer 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resveratrol inhibits hypoxia-induced accumulation of hypoxia-inducible factor-1alpha and VEGF expression in human tongue squamous cell carcinoma and hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Resveratrol Inhibits Hypoxia-Induced Vascular Endothelial Growth Factor Expression and Pathological Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. turkjps.org [turkjps.org]

- 10. 2.3. Cell Viability Assay [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. resources.novusbio.com [resources.novusbio.com]

Initial Studies on the Cytotoxicity and Mechanism of Action of 7-Hydroxyneolamellarin A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyneolamellarin A is a marine alkaloid isolated from the sponge Dendrilla nigra. Initial studies have identified it as a promising candidate for antitumor drug development. This technical guide provides a consolidated overview of the early research into its cytotoxicity, with a primary focus on its mechanism of action as a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1) activation. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and workflows to support further research and development.

Introduction

Marine invertebrates are a rich source of novel bioactive compounds with therapeutic potential. Among these, the lamellarin class of alkaloids has attracted significant attention for its diverse biological activities, including potent cytotoxicity against various cancer cell lines. This compound is a lamellarin-like phenolic pyrrole that was identified from a bioassay-guided fractionation of an extract from the marine sponge Dendrilla nigra.

A critical feature of solid tumors is the presence of hypoxic microenvironments, where low oxygen levels drive tumor progression, metastasis, and resistance to therapy.[1] A key mediator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor-1 (HIF-1).[2][3] The activation of HIF-1 leads to the transcription of numerous genes that promote angiogenesis, metabolic adaptation, and cell survival.[1][4] Consequently, HIF-1 has emerged as a major molecular target for anticancer drug discovery.[5] Initial studies on this compound have revealed its potential to disrupt this critical cancer survival pathway, marking it as a compound of significant interest.

Biological Activity and Cytotoxicity

The primary cytotoxic mechanism identified for this compound is not through direct cell poisoning but via the targeted inhibition of a key cancer survival pathway.

Quantitative Data Summary

Initial screening of this compound was performed using a human breast tumor cell line (T47D) in a reporter assay designed to measure the activation of HIF-1 under hypoxic conditions. The compound proved to be a potent inhibitor of this pathway.[5][6][7]

| Compound | Target/Assay | Cell Line | IC₅₀ Value (µM) | Citation(s) |

| This compound | Hypoxia-Induced HIF-1 Activation | T47D | 1.9 | [5][6][7] |

Note: The IC₅₀ value represents the concentration required to inhibit 50% of the hypoxia-induced HIF-1 activation, not necessarily direct cell viability.

Mechanism of Action: Inhibition of HIF-1 Signaling

The anticancer potential of this compound is linked to its ability to suppress the cellular response to hypoxia.

The Role of HIF-1 in Tumor Progression

Under normal oxygen conditions (normoxia), the HIF-1α subunit is continuously synthesized but rapidly degraded. This degradation is mediated by prolyl hydroxylases (PHDs), which hydroxylate HIF-1α, allowing the von Hippel-Lindau (pVHL) E3 ubiquitin ligase to bind and target it for proteasomal destruction.

In the hypoxic core of a tumor, the lack of oxygen inhibits PHD activity. This leads to the stabilization and accumulation of HIF-1α in the cytoplasm.[2] Stabilized HIF-1α translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-1β subunit (also known as ARNT). This HIF-1α/β heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[2] This binding initiates the transcription of genes crucial for tumor survival, including Vascular Endothelial Growth Factor (VEGF), which is a potent driver of angiogenesis (the formation of new blood vessels).[1][5]

This compound as a HIF-1 Inhibitor

This compound disrupts this signaling cascade by inhibiting the activation of HIF-1.[5][6] By preventing HIF-1 from becoming transcriptionally active, the compound effectively blocks the downstream expression of its target genes. Notably, at a concentration of 10 µM, this compound was shown to block the hypoxia-induced secretion of VEGF protein in T47D cells.[6] This anti-angiogenic effect underscores its therapeutic potential.

Signaling Pathway Diagram

The following diagram illustrates the HIF-1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the methodologies relevant to the initial studies of this compound and provide a general framework for future cytotoxicity assessments.

Cell Culture and Maintenance

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[8]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.[8]

-

Sub-culturing: When cells reach approximately 80% confluency, they are detached (e.g., using Trypsin-EDTA) and re-seeded into fresh media for propagation.

HIF-1 Activation Reporter Assay

This assay measures the ability of a compound to inhibit the transcriptional activity of HIF-1.

-

Construct: T47D cells are stably transfected with a reporter plasmid. This plasmid contains a luciferase gene (e.g., Firefly or Renilla luciferase) downstream of a promoter containing multiple copies of the Hypoxia Response Element (HRE).[10]

-

Cell Seeding: Transfected cells are seeded into multi-well plates (e.g., 96-well) at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Hypoxic Induction: Plates are placed in a hypoxic chamber with a controlled atmosphere (e.g., 1% O₂) for a specified duration (e.g., 16-24 hours) to induce HIF-1α stabilization and activation.[6] A parallel plate is maintained under normoxic conditions as a baseline control.

-

Cell Lysis and Luminescence Reading: After incubation, cells are lysed, and a luciferase substrate is added.[11] The resulting luminescence, which is proportional to HIF-1 transcriptional activity, is measured using a luminometer.

-

Data Analysis: The luminescence signal from treated wells is normalized to the vehicle control under hypoxic conditions. An IC₅₀ value is calculated by fitting the concentration-response data to a suitable sigmoidal curve.[12]

General Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method to assess cell viability and proliferation.[13][14][15]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.

-

Compound Addition: Add 100 µL of medium containing the desired concentrations of the test compound to each well. Include a vehicle control and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.[16]

-

MTT Reagent: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13][17] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[15]

-

Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[15]

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550-600 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC₅₀ values are determined from the dose-response curves.

Experimental Workflow Diagram

The diagram below outlines a typical workflow for evaluating the cytotoxicity of a novel compound.

Conclusion and Future Directions

Initial investigations into this compound reveal it to be a potent inhibitor of the HIF-1 signaling pathway, a critical mediator of tumor survival and progression. With an IC₅₀ of 1.9 µM for HIF-1 activation in T47D breast cancer cells, this marine natural product represents a promising lead for the development of novel molecularly targeted anticancer agents.[5][6] Its ability to suppress the production of the key angiogenic factor VEGF further validates its mechanism of action.[6]

While these initial findings are significant, further research is required. The limited availability of the natural product has historically constrained more extensive studies.[6] Future efforts, enabled by total synthesis of the compound, should focus on:

-

Broad-Spectrum Cytotoxicity Screening: Evaluating the direct cytotoxic effects (e.g., via MTT or similar assays) of this compound against a diverse panel of cancer cell lines to determine its therapeutic window and spectrum of activity.

-

Mechanism Elucidation: Investigating the precise molecular interaction through which this compound inhibits HIF-1 activation. Studies could explore effects on HIF-1α protein synthesis, stabilization, or its interaction with HIF-1β and HREs.

-

In Vivo Efficacy: Assessing the antitumor activity of this compound in preclinical animal models to validate its therapeutic potential in a physiological context.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify key structural motifs and optimize potency and drug-like properties.

References

- 1. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blog.cellsignal.com [blog.cellsignal.com]

- 3. mdpi.com [mdpi.com]

- 4. HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular-targeted antitumor agents. 15. Neolamellarins from the marine sponge Dendrilla nigra inhibit hypoxia-inducible factor-1 activation and secreted vascular endothelial growth factor production in breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular-Targeted Antitumor Agents 15: Neolamellarins from the Marine Sponge Dendrilla nigra Inhibit Hypoxia-Inducible Factor-1 (HIF-1) Activation and Secreted Vascular Endothelial Growth Factor (VEGF) Production in Breast Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. accegen.com [accegen.com]

- 10. HIF-1α-related Assays (Hypoxia) | Proteintech [ptglab.com]

- 11. Detection of HIF1α Expression at Physiological Levels Using NanoLuc® Luciferase and the GloMax® Discover System [promega.co.uk]

- 12. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

The Therapeutic Potential of 7-Hydroxyneolamellarin A: A Technical Guide to a Novel HIF-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract: 7-Hydroxyneolamellarin A, a marine-derived phenolic pyrrole isolated from the sponge Dendrilla nigra, has been identified as a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1) activation.[1][2][3] HIF-1 is a critical transcription factor that enables tumor cells to adapt to hypoxic environments, promoting angiogenesis, metastasis, and resistance to therapy.[4] By suppressing HIF-1, this compound represents a promising molecular scaffold for the development of novel anticancer agents that target tumor hypoxia. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: Targeting the Hypoxic Response of Cancer Cells

Solid tumors often outgrow their blood supply, leading to regions of low oxygen, or hypoxia.[1] In response, cancer cells activate the HIF-1 signaling pathway. HIF-1 is a heterodimeric protein composed of an oxygen-regulated HIF-1α subunit and a constitutively expressed HIF-1β subunit.[1][3]

Under normal oxygen (normoxic) conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it dimerizes with HIF-1β. This active HIF-1 complex binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating the transcription of proteins crucial for tumor survival and progression, such as Vascular Endothelial Growth Factor (VEGF).[1][4] VEGF is a potent signaling protein that stimulates the formation of new blood vessels (angiogenesis), supplying the tumor with essential nutrients and oxygen.[1][2]

This compound exerts its therapeutic effect by inhibiting the activation of HIF-1.[1] This action prevents the downstream transcription of HIF-1 target genes, including VEGF, thereby cutting off a critical survival pathway for cancer cells and inhibiting angiogenesis.[1][2]

Quantitative Efficacy Data

The inhibitory activity of this compound was evaluated in T47D human breast tumor cells. The compound demonstrated potent, concentration-dependent inhibition of both HIF-1 activation and the secretion of its downstream target, VEGF.

| Parameter | Target/Assay | Cell Line | Value/Result | Reference |

| IC₅₀ | Hypoxia-Induced HIF-1 Activation | T47D | 1.9 µM | [1][2][3] |

| % Inhibition | Hypoxia-Induced HIF-1 Activation (at 10 µM) | T47D | 98% | [1] |

| % Inhibition | Hypoxia-Induced Secreted VEGF (at 10 µM) | T47D | 87% | [1][3] |

| % Inhibition | Hypoxia-Induced Secreted VEGF (at 3 µM) | T47D | No inhibitory effect | [1][3] |

Experimental Protocols

The following protocols are based on the methodologies reported for the evaluation of this compound and standard cell-based assays for HIF-1 signaling.[1][5][6][7]

HIF-1 Luciferase Reporter Assay in T47D Cells

This assay quantifies the activity of the HIF-1 transcription factor by measuring the expression of a luciferase reporter gene under the control of HREs.

1. Cell Culture and Seeding:

- Culture T47D cells stably transfected with an HRE-driven luciferase reporter plasmid (T47D-HRE) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

- Seed 5 x 10⁴ cells per well into a 96-well white-wall, clear-bottom plate and allow them to adhere for 24 hours.

2. Compound Treatment:

- Prepare serial dilutions of this compound in serum-free medium.

- Replace the medium in the wells with the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

3. Hypoxic Induction:

- Place the plate in a hypoxic incubator (1% O₂, 5% CO₂, 94% N₂) for 18-24 hours at 37°C.[4] A parallel plate should be maintained under normoxic conditions (20% O₂, 5% CO₂) as a control.

4. Luciferase Activity Measurement:

- Remove the plate from the incubator and allow it to equilibrate to room temperature.

- Lyse the cells and measure luciferase activity using a commercial luciferase assay system (e.g., Promega Dual-Luciferase® Reporter Assay System) according to the manufacturer's instructions. A co-transfected Renilla luciferase plasmid can be used for normalization.[5]

- Read luminescence on a microplate luminometer.

5. Data Analysis:

- Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity for each well.

- Calculate the percentage inhibition relative to the vehicle-treated hypoxic control.

- Determine the IC₅₀ value by plotting the percentage inhibition against the log of the compound concentration.

VEGF Secretion ELISA

This assay measures the amount of VEGF protein secreted into the cell culture medium, a direct downstream consequence of HIF-1 activation.

1. Cell Culture and Treatment:

- Seed T47D cells in a 24-well plate and grow to ~80% confluency.

- Replace the growth medium with serum-free medium containing this compound or vehicle control.

2. Hypoxic Induction:

- Expose the cells to hypoxic (1% O₂) or normoxic conditions for 24 hours as described above.[6]

3. Sample Collection:

- After incubation, collect the cell culture supernatant from each well.

- Centrifuge the supernatant to remove any cells or debris.

4. ELISA Protocol:

- Quantify the concentration of VEGF in the supernatant using a commercial human VEGF ELISA kit according to the manufacturer's protocol.

- Briefly, add supernatants and VEGF standards to a 96-well plate pre-coated with a VEGF capture antibody.

- Incubate, wash, and then add a detection antibody.

- After another incubation and wash, add a substrate solution (e.g., TMB) to develop a colorimetric signal.

- Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

5. Data Analysis:

- Generate a standard curve from the VEGF standards.

- Calculate the concentration of VEGF in each sample based on the standard curve.

- Determine the percentage inhibition of VEGF secretion in treated samples compared to the vehicle-treated hypoxic control.

Experimental and Logical Workflow

The discovery and initial characterization of this compound followed a systematic bioassay-guided fractionation workflow.

Conclusion and Future Directions

This compound is a bona fide HIF-1 inhibitor that effectively suppresses the activation of HIF-1 and its downstream target VEGF in human breast cancer cells.[1] Its potency, with an IC₅₀ in the low micromolar range, establishes it as a significant lead compound.

The primary obstacle to further research has been the limited availability of the natural product, which has precluded mechanism of action studies and in vivo evaluation.[1] The total synthesis of this compound is therefore a critical next step.[4] Successful synthesis would enable:

-

In-depth Mechanistic Studies: To determine the precise binding target and mechanism by which it inhibits HIF-1α stabilization or activity.

-

In Vivo Efficacy Studies: To evaluate its anti-tumor and anti-angiogenic effects in animal models of cancer.

-

Pharmacokinetic and Toxicological Profiling: To assess its drug-like properties and safety profile.

-

Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs to optimize potency and selectivity.

References

- 1. Development of a Novel Anti-HIF-1α Screening System Coupled with Biochemical and Biological Validation for Rapidly Selecting Potent Anti-Cancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzyme-Linked Immunosorbent Assay for Pharmacological Studies Targeting Hypoxia-Inducible Factor 1α - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Basic FGF augments hypoxia induced HIF-1-alpha expression and VEGF release in T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HIF-1 regulates CD47 expression in breast cancer cells to promote evasion of phagocytosis and maintenance of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 7-Hydroxyneolamellarin A in the Inhibition of Tumor Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. A key regulator of angiogenesis is the hypoxia-inducible factor-1α (HIF-1α), which becomes stabilized under the hypoxic conditions characteristic of the tumor microenvironment and drives the transcription of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF). 7-Hydroxyneolamellarin A, a marine-derived natural product, has emerged as a potent inhibitor of this pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in suppressing tumor angiogenesis through the inhibition of HIF-1α and subsequent downregulation of VEGF. This document details the available quantitative data, outlines the experimental protocols for key assays, and visualizes the implicated signaling pathways to support further research and drug development efforts in this area.

Introduction

The progression of solid tumors beyond a few millimeters is intrinsically dependent on the establishment of a dedicated blood supply through angiogenesis. This process is orchestrated by a complex interplay of signaling molecules, with the HIF-1α/VEGF axis playing a central role. Hypoxia, a common feature of the tumor microenvironment, leads to the stabilization of the HIF-1α protein. Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including VEGF. The resulting increase in VEGF secretion stimulates endothelial cell proliferation, migration, and tube formation, leading to neovascularization.

This compound is a marine alkaloid isolated from the sponge Dendrilla nigra. It has been identified as a promising anti-cancer agent due to its ability to disrupt the hypoxia-induced signaling cascade. This guide will explore the molecular mechanisms underlying the anti-angiogenic effects of this compound, with a focus on its inhibitory action on the HIF-1α pathway.

Mechanism of Action: Inhibition of the HIF-1α/VEGF Axis

The primary mechanism by which this compound exerts its anti-angiogenic effects is through the potent inhibition of HIF-1α activation. Under hypoxic conditions, this compound attenuates the accumulation of the HIF-1α protein.[1][2] This disruption of HIF-1α stabilization prevents its transcriptional activity, leading to a subsequent reduction in the expression and secretion of its downstream target, VEGF.[2][3]

Interestingly, the inhibitory effect of this compound on HIF-1α accumulation may not follow the canonical pathways of reduced transcription, translation, or accelerated protein degradation.[1] This suggests a more nuanced mechanism, potentially involving the modulation of proteins that regulate HIF-1α stability.

The reduction in VEGF secretion by tumor cells has a direct impact on the surrounding endothelial cells, diminishing the pro-angiogenic stimuli required for the formation of new blood vessels. This ultimately leads to a suppression of tumor angiogenesis, thereby limiting tumor growth and potential for metastasis.

Quantitative Data on the Anti-Angiogenic Effects of this compound

The following tables summarize the available quantitative data on the inhibitory effects of this compound on key markers of angiogenesis.

Table 1: Inhibition of HIF-1α Activation

| Cell Line | Assay Type | Parameter | Value | Reference |

| T47D (Human Breast Cancer) | Hypoxia-induced HIF-1 Reporter Assay | IC50 | 1.9 µM | [3] |

Table 2: Inhibition of VEGF and Other Angiogenesis-Related Processes

| Cell Line(s) | Assay Type | Effect | Concentration Range | Reference |

| HeLa, MCF-7, 4T1 | General HIF-1 Signaling | Inhibition of HIF-1 signaling pathway | 0-150 µM | [2] |

| HeLa | VEGF mRNA Expression | Dose-dependent reduction | 0-100 µM | [2] |

| HeLa | Cell Migration, Invasion, and Proliferation | Inhibition | 0-50 µM | [2] |

Note: Specific percentage inhibition values for VEGF secretion, tube formation, and cell migration at discrete concentrations of this compound are not extensively available in the public literature based on the conducted search.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anti-angiogenic effects of this compound.

HIF-1α Reporter Gene Assay

This assay is used to quantify the transcriptional activity of HIF-1.

-

Cell Culture and Transfection: T47D human breast cancer cells are cultured in an appropriate medium. Cells are then transiently transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the hypoxia-response element (HRE).

-

Treatment and Hypoxia Induction: Following transfection, cells are treated with varying concentrations of this compound or a vehicle control. The cells are then placed in a hypoxic chamber (e.g., 1% O₂) for a specified period (e.g., 16-24 hours) to induce HIF-1α stabilization and activity.

-

Luciferase Assay: After the hypoxic incubation, cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. The luminescence signal is proportional to the transcriptional activity of HIF-1.

-

Data Analysis: The luciferase activity in treated cells is normalized to that of the vehicle-treated control to determine the percentage of inhibition. The IC50 value is calculated from the dose-response curve.

Secreted VEGF Quantification by ELISA

This assay measures the amount of VEGF protein secreted by tumor cells into the culture medium.

-

Cell Culture and Treatment: Cancer cells (e.g., HeLa) are seeded in multi-well plates and allowed to adhere. The cells are then treated with different concentrations of this compound or a vehicle control.

-

Hypoxia Induction and Supernatant Collection: The treated cells are incubated under hypoxic conditions (e.g., 1% O₂) for a defined period (e.g., 24 hours) to stimulate VEGF production. After incubation, the cell culture supernatant is collected and centrifuged to remove any cellular debris.

-

ELISA Procedure: A commercial human VEGF ELISA kit is used. Briefly, the collected supernatants are added to microplate wells pre-coated with a capture antibody specific for human VEGF. After incubation, a biotinylated detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. A substrate solution is then added, and the color development is stopped.

-

Data Analysis: The absorbance is measured at 450 nm using a microplate reader. The concentration of VEGF in the samples is determined by comparison to a standard curve generated with recombinant human VEGF. The percentage inhibition of VEGF secretion is calculated relative to the vehicle-treated control.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

-

Preparation of Matrigel Matrix: A basement membrane matrix, such as Matrigel, is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C to allow the gel to solidify.

-

Endothelial Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium. The cells are harvested and resuspended in a basal medium containing varying concentrations of this compound or a vehicle control. To stimulate tube formation, conditioned medium from tumor cells treated under hypoxia (with or without this compound) can be used.

-

Tube Formation: The HUVEC suspension is added to the Matrigel-coated wells. The plate is incubated at 37°C for a period of 4-18 hours to allow for the formation of tube-like structures.

-

Visualization and Quantification: The formation of capillary-like networks is observed and photographed using an inverted microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, the number of branch points, and the number of enclosed loops using image analysis software.

-

Data Analysis: The quantitative parameters from the treated groups are compared to the vehicle-treated control group to determine the percentage of inhibition.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of this compound on the migratory capacity of cancer or endothelial cells.

-

Cell Seeding and Monolayer Formation: Cells are seeded in a multi-well plate and grown to form a confluent monolayer.

-

Creating the "Wound": A sterile pipette tip is used to create a linear scratch or "wound" in the cell monolayer.

-

Treatment and Imaging: The cells are washed to remove detached cells, and a medium containing different concentrations of this compound or a vehicle control is added. The plate is placed in a live-cell imaging system or an incubator, and images of the wound are captured at time zero and at regular intervals (e.g., every 8 hours) for up to 48 hours.

-

Data Analysis: The area of the wound is measured at each time point using image analysis software. The rate of wound closure is calculated and compared between the treated and control groups to determine the percentage of migration inhibition.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

The HIF-1α/VEGF Signaling Pathway and its Inhibition by this compound

Caption: Inhibition of the HIF-1α/VEGF pathway by this compound.

Experimental Workflow for Evaluating Anti-Angiogenic Activity

Caption: Workflow for assessing the anti-angiogenic effects of this compound.

Potential Upstream Signaling Pathways Influencing HIF-1α

Caption: Potential upstream pathways regulating HIF-1α and the inhibitory target of 7-HNA.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-angiogenic agent for cancer therapy. Its well-defined mechanism of action, centered on the inhibition of the critical HIF-1α/VEGF signaling axis, makes it an attractive candidate for further preclinical and clinical development. The available data, although limited in scope, consistently support its role in suppressing key processes of tumor angiogenesis.

Future research should focus on several key areas:

-

Comprehensive Dose-Response Studies: Generating detailed quantitative data on the effects of this compound on VEGF secretion, endothelial cell tube formation, and cell migration across a range of cancer cell lines and endothelial cells is crucial for a more complete understanding of its potency and efficacy.

-

Elucidation of the Precise Mechanism of HIF-1α Inhibition: Investigating the exact molecular interactions by which this compound attenuates HIF-1α accumulation will provide deeper insights into its mechanism of action and may reveal novel therapeutic targets. This includes exploring its potential effects on HIF-1α protein stabilization, interactions with chaperones like HSP90, and the ubiquitination process.

-

Investigation of Upstream Signaling Pathways: Determining whether this compound modulates upstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are known to influence HIF-1α expression and activity, would provide a more comprehensive picture of its cellular effects.

-

In Vivo Efficacy Studies: While beyond the scope of this guide, robust in vivo studies in relevant animal models of cancer are essential to validate the anti-angiogenic and anti-tumor efficacy of this compound and to assess its pharmacokinetic and pharmacodynamic properties.

References

- 1. Regulating the Expression of HIF-1α or lncRNA: Potential Directions for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Molecular-targeted antitumor agents. 15. Neolamellarins from the marine sponge Dendrilla nigra inhibit hypoxia-inducible factor-1 activation and secreted vascular endothelial growth factor production in breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Anticancer Potential of 7-Hydroxyneolamellarin A Derivatives: A Technical Guide to Structure-Activity Relationships

For Immediate Release

A Deep Dive into the Structure-Activity Relationship of 7-Hydroxyneolamellarin A Derivatives for Cancer Drug Development

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the structure-activity relationships (SAR) of this compound and its derivatives as promising anticancer agents. This document details their mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes the critical signaling pathways involved.

This compound, a marine-derived pyrrole alkaloid, has emerged as a potent inhibitor of the hypoxia-inducible factor-1α (HIF-1α), a master regulator of cellular adaptation to low oxygen environments and a key driver of tumor progression and metastasis.[1] Understanding how structural modifications to this natural product affect its biological activity is crucial for the rational design of more effective and selective anticancer therapeutics.

Core Findings: The Anticancer Profile of this compound

This compound has been shown to effectively attenuate the accumulation of the HIF-1α protein under hypoxic conditions.[1] This inhibitory action disrupts the downstream signaling cascade, leading to a dose-dependent reduction in the transcription of vascular endothelial growth factor (VEGF), a critical promoter of angiogenesis.[1] Consequently, this compound exhibits significant anti-proliferative, anti-migration, and anti-invasion properties in cancer cell lines such as HeLa, MCF-7, and 4T1.[1] Furthermore, in vivo studies using a 4T1 breast cancer xenograft model in mice demonstrated the tumor growth inhibitory effects of this compound.[1]

Structure-Activity Relationship (SAR) Insights

While comprehensive SAR studies on a wide range of this compound derivatives are still emerging, research on the related neolamellarin A provides valuable insights into the structural features crucial for HIF-1 inhibitory activity.

A study on neolamellarin A and its analogues revealed the following key SAR points[2]:

-

Aliphatic Carbon Chain Length: Modifications to the aliphatic chain at certain positions can influence the inhibitory potency.

-

Aromatic Ring Substituents: The nature and position of substituents on the aromatic rings play a significant role in the molecule's interaction with its biological target.

-

C-7 Substituent: The substituent at the C-7 position is a critical determinant of biological activity. The presence of a hydroxyl group, as in this compound, is a key feature contributing to its potent HIF-1α inhibition.

These findings underscore the importance of the substitution pattern on the core neolamellarin scaffold for optimizing anticancer efficacy.

Quantitative Biological Data

The following table summarizes the available quantitative data for neolamellarin A and a key derivative, highlighting their HIF-1 inhibitory activity. A systematic dataset for a series of this compound derivatives is a current area of active research.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Neolamellarin A | HeLa | Dual-luciferase reporter gene assay | 10.8 ± 1.0 | [2] |

| Derivative 2b | HeLa | Dual-luciferase reporter gene assay | 11.9 ± 3.6 | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the evaluation of this compound derivatives.

HIF-1α Inhibition Assay (Dual-Luciferase Reporter Gene Assay)

This assay is a common method to screen for inhibitors of HIF-1 transcriptional activity.

Principle: Cells are co-transfected with two plasmids: one containing the firefly luciferase gene under the control of a hypoxia-responsive element (HRE), and another containing the Renilla luciferase gene under a constitutive promoter (for normalization). Under hypoxic conditions, HIF-1 binds to the HRE and drives the expression of firefly luciferase. The activity of compounds is measured by their ability to reduce the hypoxia-induced firefly luciferase activity relative to the Renilla luciferase activity.

Brief Protocol:

-

Seed cells (e.g., HeLa) in a 96-well plate.

-

Transfect cells with the HRE-luciferase and Renilla luciferase plasmids.

-

After incubation, expose the cells to the test compounds at various concentrations.

-

Induce hypoxia by placing the plate in a hypoxic chamber (e.g., 1% O2) or by using a hypoxia-mimetic agent.

-

After the induction period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Calculate the ratio of firefly to Renilla luciferase activity and determine the IC50 values for each compound.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Brief Protocol:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compounds.

-

After the incubation period, add MTT solution to each well and incubate for a few hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

VEGF Secretion Assay (ELISA)

An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of VEGF secreted by cancer cells into the culture medium.

Principle: A 96-well plate is coated with a capture antibody specific for VEGF. The cell culture supernatant containing secreted VEGF is added to the wells. A detection antibody, also specific for VEGF and conjugated to an enzyme, is then added. Finally, a substrate for the enzyme is added, and the resulting color change is measured, which is proportional to the amount of VEGF present.

Brief Protocol:

-

Coat a 96-well plate with the VEGF capture antibody.

-

Block non-specific binding sites.

-

Add cell culture supernatants (collected from cells treated with the test compounds) and VEGF standards to the wells.

-

Incubate and wash the wells.

-

Add the biotinylated detection antibody.

-

Incubate and wash.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubate and wash.

-

Add the TMB substrate and stop the reaction.

-

Measure the absorbance at 450 nm and calculate the VEGF concentration from the standard curve.[3][4][5][6]

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of a compound to inhibit the migration of a sheet of cells.[7][8][9]

Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The cells at the edge of the wound will migrate to close the gap. The rate of wound closure is monitored over time in the presence and absence of the test compound.

Brief Protocol:

-

Grow cells to a confluent monolayer in a multi-well plate.

-

Create a scratch in the monolayer using a sterile pipette tip.[9]

-

Wash the wells to remove detached cells.

-

Add fresh medium containing the test compound at various concentrations.

-

Capture images of the wound at different time points (e.g., 0, 12, 24 hours).

-

Measure the width of the wound at each time point and calculate the percentage of wound closure.

Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cells to invade through a basement membrane matrix, mimicking the invasion process in vivo.[10][11][12][13][14]

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of extracellular matrix (e.g., Matrigel). The lower chamber contains a chemoattractant. Invasive cells will degrade the matrix and migrate through the pores towards the chemoattractant.

Brief Protocol:

-

Coat the Transwell inserts with Matrigel.

-

Seed serum-starved cells in the upper chamber in serum-free medium containing the test compound.

-

Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.

-

Incubate for a period that allows for cell invasion.

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of invaded cells under a microscope.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental design, the following diagrams are provided in the DOT language.

Caption: HIF-1 Signaling Pathway and Inhibition by this compound Derivatives.

Caption: General Experimental Workflow for SAR Studies.

Conclusion and Future Directions

This compound stands out as a promising natural product lead for the development of novel anticancer agents targeting the HIF-1 signaling pathway. The preliminary SAR insights from related neolamellarin A analogs highlight the critical role of specific structural modifications in modulating biological activity. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives to establish a more detailed and quantitative SAR. This will enable the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately paving the way for their clinical development as effective cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure-activity relationships study of neolamellarin A and its analogues as hypoxia inducible factor-1 (HIF-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. VEGF ELISA assay [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. researchgate.net [researchgate.net]

- 7. clyte.tech [clyte.tech]

- 8. Wound healing migration assay (Scratch assay) [protocols.io]

- 9. Cell wound healing migration assay [bio-protocol.org]

- 10. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 11. Transwell invasion and migration assay [bio-protocol.org]

- 12. clyte.tech [clyte.tech]

- 13. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 14. snapcyte.com [snapcyte.com]

Methodological & Application

Application Notes & Protocols: Total Synthesis of 7-Hydroxyneolamellarin A

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-Hydroxyneolamellarin A is a marine-derived pyrrole alkaloid isolated from the sponge Dendrilla nigra.[1][2] It belongs to the lamellarin family of compounds, which are known for a wide range of biological activities, including cytotoxicity, reversal of multidrug resistance (MDR), and HIV-1 integrase inhibition.[3] Specifically, this compound has garnered significant interest as a potent inhibitor of the transcription factor Hypoxia-Inducible Factor-1 (HIF-1).[1] HIF-1 is a major molecular target in oncology, as its activation in hypoxic tumors promotes angiogenesis, survival, and metastasis.[1][2] By inhibiting HIF-1 activation, this compound reduces the secretion of Vascular Endothelial Growth Factor (VEGF), a key angiogenic factor.[1] This mechanism makes it a promising lead compound for the development of novel anticancer therapeutics.

This document outlines a proposed strategy for the total synthesis of this compound, based on established methodologies for related neolamellarin and lamellarin compounds. The protocols provided are designed to guide researchers in the chemical synthesis of this compound for further biological evaluation and drug development studies.

Proposed Retrosynthetic Strategy

The total synthesis of this compound can be approached through a convergent strategy. The core structure can be dissected into three main fragments: the central 3,4-diarylpyrrole, a coumarin moiety, and an isoquinoline-like system. Key reactions in the forward synthesis would include the construction of the substituted pyrrole core, a Pictet-Spengler reaction to form the tetrahydro-β-carboline system, and palladium-catalyzed cross-coupling reactions to assemble the aryl substituents.[4][5][6]

Experimental Protocols

Protocol 1: Synthesis of the 3,4-Diarylpyrrole Core

This protocol is adapted from synthetic strategies used for similar lamellarin compounds, which often involve the construction of a polysubstituted pyrrole ring as a key intermediate.[7][8]

Objective: To synthesize the central 1,2,4-trisubstituted pyrrole core.

Materials:

-

(E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

-

Appropriately substituted aniline (e.g., 3,4-dimethoxyaniline)

-

β-nitrostyrene derivative

-

Glacial Acetic Acid

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Silica Gel for column chromatography

Procedure:

-

To a solution of (E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one (1.0 eq) in glacial acetic acid, add the substituted aniline (1.0 eq) and the β-nitrostyrene derivative (1.0 eq).

-

Heat the reaction mixture to reflux (approx. 118 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-water and extract with Ethyl Acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of Hexanes:EtOAc as the eluent to yield the desired 3,4-diarylpyrrole derivative.

Protocol 2: Pictet-Spengler Cyclization for Tetrahydro-β-carboline Formation

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinoline and tetrahydro-β-carboline skeletons, which are core structures in many alkaloids.[5][6][9]

Objective: To construct the fused isoquinoline-like ring system.

Materials:

-

Substituted tryptamine or phenethylamine derivative (e.g., 2-(3-hydroxy-4-methoxyphenyl)ethan-1-amine)

-

Appropriate aldehyde or ketone (derived from the pyrrole core)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

-

Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the pyrrole-aldehyde intermediate (1.0 eq) and the substituted phenethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA) (2.0 eq) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution until the mixture is neutral.

-

Extract the aqueous layer with DCM (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification:

-

The crude product can be purified by silica gel column chromatography to afford the cyclized product.

Protocol 3: Suzuki Cross-Coupling for Aryl-Aryl Bond Formation

The Suzuki coupling is a versatile palladium-catalyzed reaction for forming C-C bonds, widely used in the synthesis of biaryls, which are common motifs in lamellarins.[4][10][11]

Objective: To install aryl substituents onto the pyrrole or coumarin core.

Materials:

-

Aryl halide (e.g., iodinated pyrrole intermediate) (1.0 eq)

-

Arylboronic acid or ester (1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

-

Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

-

Deionized water

-

Ethyl Acetate (EtOAc)

Procedure:

-

In a round-bottom flask, combine the aryl halide, arylboronic acid, and base.

-

Degas the solvent (e.g., Toluene/EtOH/H₂O mixture) by bubbling with argon or nitrogen for 15-20 minutes.

-

Add the degassed solvent to the flask, followed by the palladium catalyst under an inert atmosphere.

-

Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the mixture with EtOAc (3 x 40 mL).

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Purification:

-

Purify the residue by flash chromatography on silica gel to obtain the desired biaryl product.

Data Presentation

The following tables summarize representative quantitative data expected from the synthesis.

Table 1: Summary of Synthetic Steps and Expected Yields

| Step | Reaction | Key Intermediate / Product | Expected Yield (%) |

| 1 | Pyrrole Core Synthesis | 3,4-bis(4-methoxyphenyl)-1H-pyrrole derivative | ~75% |

| 2 | Formylation/Acylation | 2-formyl-3,4-diarylpyrrole | ~85% |

| 3 | Pictet-Spengler Reaction | Fused Pyrrolo-β-carboline system | ~60-70% |

| 4 | Lactone Formation | Pentacyclic Neolamellarin Core | ~50-60% |

| 5 | Demethylation/Deprotection | This compound | ~80-90% |

Table 2: Representative Spectroscopic Data for Final Product

| Data Type | Description |

| ¹H NMR | Expected signals for aromatic protons on the pyrrole, coumarin, and isoquinoline rings, methoxy groups, and the hydroxyl proton. |

| ¹³C NMR | Expected signals for aromatic carbons, carbonyl carbon of the lactone, and methoxy carbons. |

| HRMS (ESI) | Calculated m/z for [M+H]⁺ corresponding to the molecular formula C₂₉H₂₃NO₆. |

Visualizations

Synthetic Workflow

Caption: Proposed workflow for the total synthesis of this compound.

HIF-1 Signaling Pathway and Inhibition

Caption: Inhibition of HIF-1 activation by this compound under hypoxic conditions.

References

- 1. Molecular-targeted antitumor agents. 15. Neolamellarins from the marine sponge Dendrilla nigra inhibit hypoxia-inducible factor-1 activation and secreted vascular endothelial growth factor production in breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest [mdpi.com]

- 5. name-reaction.com [name-reaction.com]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Application Note: Protocol for 7-Hydroxyneolamellarin A Dual-Luciferase Reporter Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction 7-Hydroxyneolamellarin A is a marine-derived pyrrole alkaloid that has demonstrated potential as an antitumor agent. Its mechanism of action includes the inhibition of Hypoxia-Inducible Factor-1 (HIF-1) activation.[1][2][3] HIF-1 is a key transcription factor that plays a critical role in the cellular response to low oxygen conditions (hypoxia), a common feature of the solid tumor microenvironment. By controlling the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, HIF-1 activation is crucial for tumor progression. Therefore, inhibiting the HIF-1 signaling pathway is a promising strategy for cancer therapy.

The dual-luciferase reporter assay is a powerful tool for studying gene expression and signal transduction pathways. This system utilizes two separate luciferase enzymes, Firefly and Renilla, expressed from co-transfected plasmids.[4][5] The experimental reporter (Firefly luciferase) is placed under the control of a promoter containing specific response elements for the pathway of interest—in this case, Hypoxia Response Elements (HREs). The second reporter (Renilla luciferase) is driven by a constitutive promoter and serves as an internal control to normalize for transfection efficiency and cell viability.[4] This application note provides a detailed protocol for using a dual-luciferase reporter assay to quantify the inhibitory effect of this compound on the HIF-1 signaling pathway in a human breast cancer cell line.

Key Signaling Pathway: HIF-1 Activation

Under normal oxygen levels (normoxia), the HIF-1α subunit is continuously synthesized but rapidly degraded. Prolyl hydroxylase domain enzymes (PHDs) hydroxylate specific proline residues on HIF-1α, allowing the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind, leading to ubiquitination and proteasomal degradation. Under hypoxic conditions, PHDs are inactive due to the lack of oxygen as a cofactor. This allows HIF-1α to stabilize, translocate to the nucleus, and dimerize with the constitutively expressed HIF-1β subunit (also known as ARNT). This HIF-1α/β heterodimer then binds to HREs in the promoter region of target genes, such as Vascular Endothelial Growth Factor (VEGF), to initiate transcription.[1] this compound has been shown to inhibit this hypoxia-induced activation of HIF-1.[3]

Caption: HIF-1 signaling pathway under normoxic and hypoxic conditions.

Experimental Protocol

This protocol is designed for a 24-well plate format. Adjust volumes accordingly for other plate formats.

2.1 Materials and Reagents

-

Cell Line: T47D (human breast carcinoma cell line).

-

Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Reporter Plasmids:

-

Firefly Luciferase Reporter: pGL3-HRE (a vector containing multiple HRE consensus sequences upstream of the firefly luciferase gene).

-

Internal Control: pRL-TK (a vector containing the Renilla luciferase gene driven by a constitutive thymidine kinase promoter).

-

-

Transfection Reagent: Lipofectamine® 3000 or similar.

-

Compound: this compound (dissolved in DMSO to create a 10 mM stock solution).

-

Assay Kit: Dual-Luciferase® Reporter Assay System (e.g., Promega, Cat. No. E1910).

-

Buffers and Solutions:

-

Equipment:

-

Standard cell culture incubator (37°C, 5% CO₂).

-

Hypoxia chamber or incubator (1% O₂, 5% CO₂, 37°C).

-

Luminometer with dual injectors.

-

24-well tissue culture plates.

-

2.2 Experimental Workflow

Caption: Experimental workflow for the dual-luciferase reporter assay.

2.3 Step-by-Step Procedure

Day 1: Cell Seeding

-

Culture T47D cells to ~80% confluency.

-

Trypsinize and count the cells.

-

Seed 8 x 10⁴ cells per well into a 24-well plate with 500 µL of complete culture medium.

-

Incubate overnight at 37°C with 5% CO₂. Cells should be 60-70% confluent on the day of transfection.[6]

Day 2: Co-transfection and Treatment

-

For each well, prepare a DNA-lipid complex according to the transfection reagent manufacturer's protocol. A typical ratio is 200 ng of pGL3-HRE reporter plasmid and 20 ng of pRL-TK control plasmid.

-

Carefully add the transfection complexes to each well. Gently rock the plate to mix.

-

Incubate for 24 hours at 37°C with 5% CO₂.

-

After 24 hours post-transfection, prepare serial dilutions of this compound in culture medium. A suggested final concentration range is 0.1 µM, 1 µM, and 10 µM. Include a vehicle control (DMSO, final concentration ≤ 0.1%).

-

Remove the transfection medium from the cells and replace it with 500 µL of medium containing the appropriate compound concentration or vehicle.

-

Incubate for 4-6 hours at 37°C with 5% CO₂.

Day 2-3: Hypoxia Induction

-

After the compound pre-treatment, place the plate into a hypoxia chamber set to 1% O₂, 5% CO₂ at 37°C.

-

As a control, leave one set of vehicle-treated wells in the normoxic incubator (21% O₂).

-

Incubate for 16-18 hours.

Day 3: Cell Lysis and Luminescence Measurement

-

Equilibrate the Passive Lysis Buffer (PLB) and the luciferase assay reagents (Luciferase Assay Reagent II - LAR II, and Stop & Glo® Reagent) to room temperature before use.[8]

-

Remove the plate from the incubator.

-

Aspirate the culture medium and gently wash each well twice with 200 µL of PBS.[6]

-

Add 100 µL of 1X PLB to each well.[6]

-

Place the plate on an orbital shaker and rock gently for 15 minutes at room temperature to ensure complete lysis.[7]

-

Program the luminometer to perform a dual-injection assay. Set a 2-second pre-read delay followed by a 10-second measurement period for each luciferase.

-

Carefully transfer 20 µL of cell lysate from each well into a white, opaque 96-well luminometer plate.

-

Place the plate in the luminometer and start the measurement sequence:

-

Record the Relative Light Units (RLU) for both Firefly and Renilla luciferases.

Data Presentation and Analysis

3.1 Data Analysis

-

For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to normalize the data:

-

Normalized Ratio = RLU (Firefly) / RLU (Renilla)

-

-

Calculate the "Fold Induction" for the hypoxia + vehicle control relative to the normoxia + vehicle control to confirm pathway activation:

-

Fold Induction = Normalized Ratio (Hypoxia + Vehicle) / Normalized Ratio (Normoxia + Vehicle)

-

-

Calculate the percent inhibition for each concentration of this compound:

-

% Inhibition = [1 - (Normalized Ratio (Hypoxia + Compound) / Normalized Ratio (Hypoxia + Vehicle))] x 100

-

3.2 Sample Data Table

Summarize all quantitative data in a structured table for clear comparison.

| Treatment Condition | 7-OH NeoA (µM) | Firefly RLU (Mean ± SD) | Renilla RLU (Mean ± SD) | Normalized Ratio (Firefly/Renilla) | % Inhibition |

| Normoxia + Vehicle | 0 | 1,500 ± 120 | 30,000 ± 2,500 | 0.05 | - |

| Hypoxia + Vehicle | 0 | 18,000 ± 950 | 29,500 ± 2,100 | 0.61 | 0% |

| Hypoxia + Compound | 0.1 | 15,300 ± 800 | 29,800 ± 1,900 | 0.51 | 16.4% |

| Hypoxia + Compound | 1.0 | 9,900 ± 650 | 30,100 ± 2,300 | 0.33 | 45.9% |

| Hypoxia + Compound | 10.0 | 2,160 ± 210 | 29,000 ± 2,600 | 0.07 | 88.5% |

Note: The data presented in this table are hypothetical and for illustrative purposes only.

References

- 1. Molecular-targeted antitumor agents. 15. Neolamellarins from the marine sponge Dendrilla nigra inhibit hypoxia-inducible factor-1 activation and secreted vascular endothelial growth factor production in breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular-Targeted Antitumor Agents 15: Neolamellarins from the Marine Sponge Dendrilla nigra Inhibit Hypoxia-Inducible Factor-1 (HIF-1) Activation and Secreted Vascular Endothelial Growth Factor (VEGF) Production in Breast Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual-Luciferase® Reporter Assay System Protocol [promega.com]

- 5. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 6. Dual-Luciferase® Reporter (DLR) Assay [protocols.io]

- 7. promega.com [promega.com]

- 8. assaygenie.com [assaygenie.com]

Application Note: Determination of the IC50 Value of 7-Hydroxyneolamellarin A using the MTT Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract: 7-Hydroxyneolamellarin A is a marine-derived phenolic pyrrole isolated from the sponge Dendrilla nigra.[1] This natural product has demonstrated potential as an antitumor agent by inhibiting the activation of Hypoxia-Inducible Factor-1 (HIF-1), a key transcription factor in tumor progression.[1][2][3] Determining the cytotoxic potential of such compounds is a critical first step in preclinical drug development. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. This application note provides a detailed protocol for determining the IC50 value of this compound against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Principle of the MTT Assay

The MTT assay is a standard method for assessing cell viability and cytotoxicity.[4] The principle is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product.[5][6] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active, living cells.[6] Therefore, the amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured spectrophotometrically, typically between 550 and 600 nm.[4][5] A decrease in signal indicates a reduction in cell viability due to the cytotoxic effects of the tested compound.

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for conducting the assay.

Materials and Reagents

-

Compound: this compound

-

Cell Line: T47D (human breast cancer cell line) or other relevant cancer cell lines (e.g., HT-29, Caco-2, MDA-MB-468).[7]

-

Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): 5 mg/mL stock solution in sterile Phosphate Buffered Saline (PBS). Filter-sterilize and store at 4°C, protected from light.[8]

-

Dimethyl Sulfoxide (DMSO): Cell culture grade, for dissolving the compound and formazan crystals.

-

Phosphate Buffered Saline (PBS): pH 7.4.

-

Trypsin-EDTA (0.25%).

-

-

Equipment and Consumables:

-

Sterile, flat-bottomed 96-well cell culture plates.

-

Humidified CO2 incubator (37°C, 5% CO2).

-

Laminar flow hood.

-

Microplate spectrophotometer (ELISA reader).

-

Multichannel pipette.

-

Inverted microscope.

-

Sterile pipette tips and microcentrifuge tubes.

-

Experimental Workflow Diagram

Caption: Workflow for determining IC50 using the MTT assay.

Step-by-Step Methodology

-

Cell Seeding:

-

Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in a complete culture medium.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

-

Include wells for "vehicle control" (cells + DMSO) and "blank" (medium only).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[8]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM). The final DMSO concentration in all wells should be kept constant and low (<0.5%) to avoid solvent toxicity.

-

-

Cell Treatment:

-

After the 24-hour incubation, carefully remove the old medium from the wells.

-

Add 100 µL of the prepared compound dilutions to the respective wells. Add 100 µL of medium with the corresponding DMSO concentration to the vehicle control wells.

-

Each concentration should be tested in triplicate.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (including controls and blanks).[8]

-

Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

-

-

Formazan Solubilization:

-

After the MTT incubation, carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the crystals.[8]

-

Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete solubilization.

-

-

Absorbance Measurement:

Data Analysis and Presentation

Calculation of Cell Viability

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

Correct Absorbance: Subtract the average absorbance of the blank wells from all other absorbance readings.

-

Corrected OD = OD_sample - OD_blank

-

-

Calculate Percentage Viability:

-

% Viability = (Corrected OD_sample / Corrected OD_vehicle_control) x 100

-

IC50 Determination

The IC50 value is determined by plotting a dose-response curve.

-

Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

-

Use a non-linear regression analysis to fit the data to a sigmoidal dose-response (variable slope) curve.[9][10]

-

The IC50 is the concentration of this compound that corresponds to 50% cell viability on this curve. Software such as GraphPad Prism or Microsoft Excel can be used for this analysis.[9][11]

Sample Data Table

The following table structure should be used to organize the experimental data.

| Concentration (µM) | Replicate 1 (OD 570nm) | Replicate 2 (OD 570nm) | Replicate 3 (OD 570nm) | Mean OD (Corrected) | Std. Dev. | % Viability |

| 0 (Control) | 1.254 | 1.288 | 1.271 | 1.241 | 0.017 | 100.0% |

| 0.1 | 1.211 | 1.245 | 1.230 | 1.199 | 0.017 | 96.6% |